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Compound of Interest

Compound Name: JNJ-40255293

Cat. No.: B15569278 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists utilizing JNJ-42165279 in animal models. The

information is intended to help minimize potential complications and ensure the successful

execution of experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JNJ-42165279?

A1: JNJ-42165279 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase

(FAAH).[1][2] It works by covalently inactivating the FAAH enzyme, which is responsible for the

degradation of endogenous fatty acid amides like anandamide (AEA), palmitoylethanolamide

(PEA), and oleoylethanolamide (OEA).[3][4] This inhibition leads to an elevation in the levels of

these signaling lipids in both the brain and peripheral tissues.[3][4]

Q2: What is the recommended formulation for JNJ-42165279 in animal studies?

A2: A stable suspension of the free-base of JNJ-42165279 in 0.5% Methocel has been

successfully used in preclinical studies.[3] This formulation was found to have a shelf life of

over 30 days when stored under refrigerated conditions and protected from light.[3] It is

important to note that JNJ-42165279 has shown some hydrolytic instability at various pH levels

over time.[3]

Q3: What is the oral bioavailability and pharmacokinetic profile of JNJ-42165279 in rats?
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A3: JNJ-42165279 is orally bioavailable.[4] In rats, a 20 mg/kg oral dose resulted in a

maximum plasma concentration (Cmax) of 4.2 µM after 1 hour, which decreased to

approximately 130 nM by 8 hours.[3] The concentration in the brain was slightly higher than in

plasma at Cmax (6.3 µM at 1 hour).[3] The compound exhibits relatively rapid clearance in rats.

[3]

Q4: Have any toxicities been reported for JNJ-42165279 in animal models?

A4: The available preclinical and clinical data indicate that JNJ-42165279 has a good safety

profile, and no specific safety concerns have been identified in human studies.[5][6] It is highly

selective for FAAH over other enzymes, ion channels, transporters, and receptors, which likely

contributes to its favorable safety profile.[3][4] In early 2016, as a precautionary measure

following a serious adverse event with a different FAAH inhibitor (BIA 10-2474), Janssen

temporarily suspended dosing in their clinical trials with JNJ-42165279, emphasizing that no

serious adverse events had been reported in their studies.[1] The trials have since resumed.[1]
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Issue Potential Cause Recommended Action

Lack of Efficacy or

Unexpectedly Low Compound

Exposure

Improper formulation or

storage.

Ensure JNJ-42165279 is

formulated as a homogenous

suspension in 0.5% Methocel

and stored refrigerated and

protected from light.[3] Prepare

fresh formulations regularly.

Incorrect dosing technique.

For oral administration, ensure

accurate dosing by using oral

gavage performed by a trained

individual. Verify the volume

administered and minimize

spillage.

Rapid metabolism in the

animal model.

JNJ-42165279 exhibits

relatively rapid clearance in

rats.[3] Consider the timing of

your behavioral or

pharmacodynamic

assessments relative to the

compound's peak plasma

concentration (approximately 1

hour post-dose in rats).[3]

Animal Distress During or After

Dosing (e.g., agitation,

lethargy)

Stress from handling and

restraint during dosing.

Habituate the animals to the

handling and dosing

procedures before the start of

the experiment. Consider

alternative, less stressful oral

dosing methods if precise

dosing is not critical.[7][8]

Vehicle effects.

Administer the vehicle alone to

a control group to differentiate

any effects of the vehicle from

the test compound.
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Off-target effects (unlikely but

possible).

Although JNJ-42165279 is

highly selective, it is good

practice to monitor animals for

any unexpected clinical signs.

[3] Reduce the dose if adverse

effects are observed.

Variability in Experimental

Results

Inconsistent dosing volumes or

concentrations.

Ensure the formulation is a

homogenous suspension and

is well-mixed before each

dose. Use calibrated

equipment for all

measurements.

Differences in animal age,

weight, or strain.

Standardize the animal model

characteristics. Randomize

animals to treatment groups.

Circadian rhythm effects.

Perform dosing and behavioral

testing at the same time each

day to minimize variability due

to circadian rhythms.

Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of JNJ-42165279 in Rats (Single 20 mg/kg Oral Dose)

Parameter Plasma Brain

Cmax 4.2 µM 6.3 µM

Tmax 1 hour 1 hour

Concentration at 8 hours ~130 nM ~167 nM

Data from Keith et al., 2015.[3]

Table 2: In Vitro Potency of JNJ-42165279
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Enzyme IC50

Recombinant Human FAAH 70 ± 8 nM

Recombinant Rat FAAH 313 ± 28 nM

Data from Keith et al., 2015.[2]

Detailed Experimental Protocol
Protocol: Oral Administration of JNJ-42165279 in a Rat Model of Neuropathic Pain

This protocol is based on the methods used to determine the efficacy of JNJ-42165279 in the

spinal nerve ligation (SNL) model.[3]

Formulation Preparation (0.5% Methocel Suspension):

Calculate the required amount of JNJ-42165279 and 0.5% Methocel based on the number

of animals, their average weight, and the desired dose (e.g., 22 mg/kg).

Weigh the JNJ-42165279 powder accurately.

Gradually add the 0.5% Methocel to the powder while triturating to create a smooth paste.

Continue to add the remaining vehicle and mix thoroughly to ensure a homogenous

suspension.

Store the formulation in a light-protected container at 2-8°C. Before each use, allow the

suspension to come to room temperature and vortex thoroughly.

Animal Handling and Dosing:

House the animals in compliance with all institutional and national guidelines.

Acclimatize the animals to the facility and handling for at least one week prior to the

experiment.

On the day of dosing, weigh each animal to calculate the precise volume of the

formulation to be administered.
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Administer the JNJ-42165279 suspension or vehicle control via oral gavage using a

suitable gauge gavage needle.

The volume of administration should be kept to a minimum, ideally 5 mL/kg.[9]

Post-Administration Monitoring:

After administration, return the animals to their home cages and monitor them for any

signs of distress or adverse effects for at least the first few hours.

Observations should include changes in posture, activity, grooming, and any signs of pain

or discomfort.

Document all observations.

Efficacy Assessment:

Assess the pharmacodynamic effect (e.g., tactile allodynia in the SNL model) at

predetermined time points post-dosing.

For the SNL model, efficacy was observed at 30 minutes post-dose.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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